Product packaging for Phenyl 4-nitrobenzoate(Cat. No.:CAS No. 1429-05-6)

Phenyl 4-nitrobenzoate

Cat. No.: B075454
CAS No.: 1429-05-6
M. Wt: 243.21 g/mol
InChI Key: LUSSRKMAXZEBEC-UHFFFAOYSA-N
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Description

Phenyl 4-nitrobenzoate is a high-purity chemical ester of 4-nitrobenzoic acid, serving as a versatile synthetic intermediate and building block in organic chemistry and materials science research. Its primary research value lies in its role as a precursor for the synthesis of more complex molecules, particularly through hydrolysis or aminolysis reactions to generate 4-nitrobenzoic acid or its derivatives. The electron-withdrawing nitro group makes this compound an excellent substrate for studying nucleophilic aromatic substitution reactions and for use in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to create novel biaryl systems. Furthermore, this compound finds application in polymer chemistry as a monomer or modifying agent for developing specialized polyesters with unique thermal or optical properties. In pharmaceutical research, it is utilized as a model compound for probing enzyme kinetics, particularly with esterases and lipases, aiding in the development of prodrugs and the study of drug metabolism. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B075454 Phenyl 4-nitrobenzoate CAS No. 1429-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 4-nitrobenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSRKMAXZEBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80162216
Record name Benzoic acid, 4-nitro-, phenyl ester
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Molecular Weight

243.21 g/mol
Source PubChem
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CAS No.

1429-05-6
Record name Benzoic acid, 4-nitro-, phenyl ester
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Record name 1429-05-6
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Record name Benzoic acid, 4-nitro-, phenyl ester
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Record name 4-NITRO-BENZOIC ACID PHENYL ESTER
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Synthetic Methodologies and Strategies for Phenyl 4 Nitrobenzoate

Conventional Esterification Approaches

Conventional methods for the synthesis of Phenyl 4-nitrobenzoate (B1230335) rely on well-established chemical reactions. These techniques, while effective, often require specific catalysts or reaction conditions to achieve high yields.

Schotten-Baumann and Einhorn Reactions

The Schotten-Baumann reaction is a classic method for synthesizing esters from phenols and acid chlorides. In the context of Phenyl 4-nitrobenzoate synthesis, this involves the reaction of phenol (B47542) with 4-nitrobenzoyl chloride. The reaction is typically carried out in a two-phase system, consisting of an organic solvent and water, in the presence of a base. The base, commonly aqueous sodium hydroxide (B78521), serves to neutralize the hydrochloric acid that is generated as a byproduct, driving the reaction to completion.

A related method is the Einhorn reaction, which is considered a variation of the Schotten-Baumann reaction. The Einhorn acylation involves the reaction of an alcohol or phenol with an acid halide or anhydride in the presence of a tertiary amine, such as pyridine. wikipedia.orgresearchgate.net In this case, pyridine acts as both a base to neutralize the liberated acid and as a nucleophilic catalyst. It reacts with the 4-nitrobenzoyl chloride to form a highly reactive acylpyridinium salt, which is then readily attacked by the phenol to form the desired ester, this compound.

Reaction Reactants Base/Catalyst Key Features
Schotten-Baumann Phenol, 4-Nitrobenzoyl chlorideAqueous NaOHBiphasic system, base neutralizes HCl byproduct.
Einhorn Phenol, 4-Nitrobenzoyl chloridePyridinePyridine acts as base and nucleophilic catalyst.

Dehydrating Agent-Mediated Esterification (e.g., DCC/DMAP Systems)

The Steglich esterification is a widely used method for the synthesis of esters from carboxylic acids and alcohols under mild conditions, making it particularly suitable for sensitive substrates. dbpedia.orgnih.gov This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is also employed to accelerate the reaction.

In the synthesis of this compound, 4-nitrobenzoic acid is treated with phenol in the presence of DCC and a catalytic amount of DMAP. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a more reactive N-acylpyridinium species, which is subsequently attacked by phenol to yield the final ester. The water generated during the reaction is consumed by DCC, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration. dbpedia.org

Method Reactants Reagents Byproduct Conditions
Steglich Esterification 4-Nitrobenzoic acid, PhenolDCC, DMAP (catalyst)Dicyclohexylurea (DCU)Room temperature, Aprotic solvent

Acid-Catalyzed Esterification

Acid-catalyzed esterification, famously known as the Fischer-Speier or Fischer esterification, is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this involves heating a mixture of 4-nitrobenzoic acid and phenol with a catalyst such as sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, it is often necessary to remove the water produced during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenol.

Reaction Reactants Catalyst Key Aspect
Fischer Esterification 4-Nitrobenzoic acid, PhenolConcentrated H₂SO₄ or p-TsOHEquilibrium reaction; water removal often required.

Advanced Synthetic Techniques

To overcome some of the limitations of conventional methods, such as harsh reaction conditions or the use of stoichiometric reagents, advanced synthetic techniques have been developed. These methods often offer advantages in terms of efficiency, selectivity, and environmental impact.

Heterogeneous Catalysis with Ultradispersed Natural Zeolites

Zeolites are crystalline aluminosilicates with a porous structure that can act as solid acid catalysts. Their use in esterification reactions offers several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and potentially higher selectivity. Natural zeolites can be modified to enhance their catalytic activity for reactions such as the synthesis of this compound from 4-nitrobenzoic acid and phenol.

The acidic sites within the zeolite pores protonate the carboxylic acid, activating it for nucleophilic attack by the phenol, similar to the mechanism of Fischer esterification. The shape-selective nature of zeolites can also influence the reaction by controlling the access of reactants to the active sites. The use of ultradispersed natural zeolites can further enhance catalytic performance by providing a higher surface area and a greater number of accessible active sites. Research has shown that zeolites like H-beta can effectively catalyze the benzoylation of phenol with benzoic acid.

Catalyst Type Reactants Advantages
Natural Zeolites 4-Nitrobenzoic acid, PhenolReusable, easy to separate, environmentally friendly, shape selectivity.

Microwave and Ultrasound Irradiation Enhanced Synthesis

The application of microwave irradiation and ultrasound has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. These energy sources can be applied to various esterification methods, including those mentioned previously.

Microwave-assisted synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat. This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. For the synthesis of this compound, a mixture of 4-nitrobenzoic acid and phenol with an acid catalyst can be irradiated with microwaves, leading to a significant rate enhancement compared to conventional heating.

Ultrasound-assisted synthesis , or sonochemistry, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate the chemical reaction. The sonochemical esterification of carboxylic acids has been shown to be an efficient method, often proceeding under milder conditions and in shorter times than silent reactions.

Technique Principle Advantages Application Example
Microwave Irradiation Rapid, efficient heating of polar molecules.Drastically reduced reaction times, improved yields.Fischer esterification of 4-nitrobenzoic acid and phenol.
Ultrasound Irradiation Acoustic cavitation creates localized high energy.Shorter reaction times, milder conditions, enhanced mass transfer.Acid-catalyzed esterification of 4-nitrobenzoic acid and phenol.

Mechanistic Investigations of Reactions Involving Phenyl 4 Nitrobenzoate

Hydrolytic Cleavage Mechanisms

The hydrolysis of phenyl 4-nitrobenzoate (B1230335), a process involving the cleavage of its ester bond, has been a subject of detailed mechanistic study. These investigations provide insight into the fundamental principles of ester reactivity, particularly concerning the influence of electronic effects on reaction pathways and rates.

The base-catalyzed hydrolysis of phenyl 4-nitrobenzoate and related phenyl esters of 4-substituted benzoic acids proceeds through the bimolecular acyl-oxygen cleavage (BAc2) mechanism. researchgate.netresearchgate.net This pathway is a cornerstone of ester hydrolysis and involves a two-step addition-elimination sequence.

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a tetrahedral intermediate. Subsequently, this high-energy intermediate collapses, expelling the phenoxide leaving group and regenerating the carbonyl group to form the carboxylate salt of 4-nitrobenzoic acid. The BAc2 mechanism is characterized by the cleavage of the bond between the acyl group and the oxygen of the phenyl group. researchgate.netresearchgate.net

The kinetics of the base-catalyzed hydrolysis of phenyl esters are highly sensitive to the electronic nature of substituents on the benzoyl moiety. researchgate.net For a series of phenyl esters of 4-substituted benzoic acids, the rate of hydrolysis is significantly influenced by whether the substituent is electron-donating or electron-withdrawing.

Electron-withdrawing groups, such as the nitro group in this compound, increase the electrophilicity of the carbonyl carbon. This enhanced positive character makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction rate. Kinetic studies on these esters are typically conducted under pseudo-first-order conditions using UV spectrophotometry to monitor the reaction progress. researchgate.net

The influence of substituents on the rate of hydrolysis of phenyl esters of 4-substituted benzoic acids can be quantitatively described by the Hammett linear free-energy relationship (LFER). researchgate.netresearchgate.net The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reference reactant (phenyl benzoate), σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that measures the sensitivity of the reaction to substituent effects. semanticscholar.orgemerginginvestigators.org

For the base-catalyzed hydrolysis of phenyl esters of 4-substituted benzoic acids in 50% (v/v) aqueous dimethyl sulfoxide, the kinetic data show a precise correlation with the Hammett equation, yielding a positive ρ value of 2.44. researchgate.net A positive ρ value indicates that the reaction is favored by electron-withdrawing substituents, which stabilize the negatively charged transition state leading to the tetrahedral intermediate. This is consistent with the BAc2 mechanism, where the buildup of negative charge occurs at the reaction center during the rate-determining step. researchgate.netsemanticscholar.org

Hammett Equation Parameters for Hydrolysis of Phenyl Esters of 4-Substituted Benzoic Acids researchgate.net
ParameterValueInterpretation
Reaction Constant (ρ)+2.44Reaction is accelerated by electron-withdrawing substituents.
CorrelationExcellentSubstituent effects are well-described by the Hammett equation.

While the hydrolysis of this compound itself proceeds via intermolecular catalysis, studies on structurally related esters, such as 2-aminobenzoate (B8764639) esters, reveal the potential for intramolecular general base catalysis. acs.orgresearchgate.net In this mechanism, a neighboring functional group within the same molecule acts as a general base to activate a water molecule for nucleophilic attack.

For example, the hydrolysis of 2-aminobenzoate esters shows a pH-independent region where the neighboring amine group facilitates the reaction. acs.orgresearchgate.net The amine group is thought to activate a water molecule by partially abstracting a proton in the transition state, thereby increasing the water's nucleophilicity. acs.org This intramolecular assistance can lead to significant rate enhancements, sometimes up to 105-fold compared to the hydroxide ion-catalyzed reaction at neutral pH. researchgate.net Such studies on related esters provide valuable models for understanding catalytic mechanisms that are relevant in enzymatic reactions. acs.orgsemanticscholar.org

Reduction and Redox Processes

The nitro group on the aromatic ring of this compound is a versatile functional group that can be readily reduced to an amino group, yielding phenyl 4-aminobenzoate. researchgate.netresearchgate.net This transformation is a fundamental reaction in organic synthesis as it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho,para-directing group. masterorganicchemistry.com

Photochemically and Thermally Induced Redox Reactions in Coordination Complexes

The photochemical and thermal redox reactions of the 4-nitrobenzoate ligand have been investigated within the framework of coordination complexes, such as (4-nitrobenzoate)Re(CO)₃(azine)₂ (where azine can be 1,10-phenanthroline (B135089) or 2,2'-bipyridine). Studies using flash photolysis and pulse radiolysis have elucidated the complex charge-transfer dynamics in these systems.

In photochemical experiments, the excitation of metal-to-ligand charge-transfer (MLCT) states is a key process. Specifically, the conversion from a Rhenium-to-azine charge-transfer state to a Rhenium-to-4-nitrobenzoate charge-transfer state has been observed. This conversion involves intermediates with very short lifetimes, on the order of picoseconds. The proposed mechanism for these rapid conversions suggests the involvement of intraligand excited states.

Thermally induced redox processes in these coordination complexes also involve the 4-nitrobenzoate moiety. Pulse radiolysis experiments have revealed competitive reduction pathways between the 4-nitrobenzoate and the azine ligands. These studies provide insight into the electron-accepting capabilities of the nitrobenzoate ligand within a coordination sphere.

Intramolecular Charge-Transfer Processes

Intramolecular charge-transfer (ICT) is a fundamental process observed in molecules containing both electron-donating and electron-accepting moieties. In coordination complexes featuring the 4-nitrobenzoate ligand, ICT processes have been directly observed.

Investigations of (4-nitrobenzoate)Re(CO)₃(azine)₂ complexes have characterized charge transfers occurring from coordinated azine radicals to the 4-nitrobenzoate ligand, and vice versa. These ICT events were observed on a microsecond timescale (1-100 µs) using pulse radiolysis. The ability of the 4-nitrobenzoate group to accept an electron is central to these processes. The structural dynamics, such as the twisting of the nitrophenyl group, can be critical in facilitating ultrafast ICT in related nitroaromatic systems.

The ICT process is sensitive to the molecular environment and plays a crucial role in the excited-state dynamics of these molecules. In donor-acceptor type molecules, the ICT process is fundamental for potential applications in materials science, as it governs charge carrier transport properties.

Nucleophilic Aromatic Substitution Reactions

The chemical structure of this compound makes its nitrobenzoate ring susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is primarily due to the presence of the strong electron-withdrawing nitro group (-NO₂) in the para position relative to the ester linkage.

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway.

Addition: A nucleophile attacks the carbon atom bearing the leaving group (the phenoxy group, -OPh), which is activated by the nitro group. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance.

Elimination: The aromaticity of the ring is restored by the departure of the leaving group (phenoxide).

The presence of the nitro group, particularly at the ortho or para position to the leaving group, significantly enhances the rate of reaction by lowering the activation energy of the first, rate-determining step. This makes the nitrobenzoate moiety a reactive substrate for nucleophilic attack, allowing for the substitution of the phenoxy group with various nucleophiles.

Role in Catalytic Transformations

This compound and its derivatives serve as important substrates for studying various catalytic mechanisms, from biocatalysis to organometallic transformations.

While many enzyme kinetic studies utilize the isomeric compound p-nitrophenyl benzoate (B1203000) because its hydrolysis product, 4-nitrophenol (B140041), is a convenient chromophore for spectrophotometric analysis, studies on this compound itself provide valuable mechanistic insights into catalytic ester cleavage. semanticscholar.org

The catalyzed hydrolysis of a series of substituted phenyl 4-nitrobenzoates (where this compound is the parent compound) has been studied in detail using the o-iodosobenzoate (B1240650) anion (IBA⁻) as a nucleophilic catalyst. researchgate.net Kinetic analysis of this reaction revealed several key mechanistic features. The process follows a nucleophilic catalysis pathway, where the rate-limiting step is the breakdown of a tetrahedral intermediate formed from the attack of the catalyst on the ester's carbonyl carbon. The leaving group in this reaction is the phenol (B47542). researchgate.net

The application of the Hammett equation to this series of reactions provides quantitative data on how electronic effects of substituents on the phenyl leaving group influence the reaction rate. researchgate.net

Ester SeriesGeneral StructureCatalystKey Mechanistic Finding
Substituted Phenyl 4-nitrobenzoates4-NO₂-C₆H₄-COO-C₆H₄-Yo-Iodosobenzoate (IBA⁻)The rate-limiting step is the collapse of the tetrahedral intermediate. researchgate.net

Table 1: Summary of Mechanistic Findings in the Catalyzed Hydrolysis of this compound Derivatives.

Based on a review of available scientific literature, there is limited specific research detailing the role of this compound as an agent for the activation of supramolecular assemblies. While nitroaromatic compounds can participate in charge-transfer and π-π stacking interactions, which are fundamental to supramolecular chemistry, the specific application of this compound in this context is not extensively documented.

In the field of organometallic catalysis, carboxylate groups are widely used as directing groups to achieve regioselective C-H bond activation. This typically involves a free carboxylic acid coordinating to a metal center and directing the catalyst to a specific C-H bond.

In the this compound molecule, the carboxylate functionality is present as an ester and is therefore not available for the classic carboxylate-assisted mechanism. However, other functional groups within the molecule can serve as directing groups. The nitro group, in particular, has been shown to be an effective directing group in various transition-metal-catalyzed C-H functionalization reactions of nitroarenes. The oxygen atoms of the nitro group can coordinate to a metal catalyst, directing functionalization to the ortho C-H bond of the nitrobenzoate ring. This makes the nitrobenzoate moiety a potential substrate for regioselective modification via C-H activation, guided by its inherent nitro functionality rather than the ester group.

Influence of Substituents on Reaction Rates and Mechanisms

The reactivity of esters like this compound is significantly influenced by the electronic properties of substituents on both the acyl and phenoxy portions of the molecule. Mechanistic studies, particularly those employing Hammett linear free-energy relationships (LFER), have provided deep insights into how these substituents affect reaction rates by altering the electronic environment of the reaction center.

Research into the biocatalytic hydrolysis of a series of para-substituted 4-nitrophenyl benzoate esters has demonstrated a clear correlation between the electronic nature of the substituent and the reaction kinetics. semanticscholar.org In these studies, the rate of hydrolysis, monitored by the release of 4-nitrophenol, was found to be dependent on whether the para-substituent on the benzoate ring was electron-donating or electron-withdrawing. semanticscholar.org

A key finding is the observation of inflection points in Hammett plots, which signify a change in the rate-determining step of the reaction mechanism. semanticscholar.org

Electron-Donating Substituents : When the para-substituent is electron-donating, the rate-determining step is the initial nucleophilic attack on the carbonyl carbon. The transition state involves a buildup of negative charge, so less electron-donating groups (which make the carbonyl carbon more electrophilic) increase the rate of attack. semanticscholar.org

This change in the rate-determining step is a crucial mechanistic detail revealed by systematically varying the substituents. Further studies have corroborated the idea that the reaction mechanism for the aminolysis of carboxylic esters proceeds through an addition intermediate, with the rate-determining step being dependent on the properties of the leaving group and the nucleophile. researchgate.net For instance, the reaction of piperidine (B6355638) with a series of substituted phenyl 2-thiophenecarboxylates yielded a linear Hammett plot with a large ρ value of 3.11, indicating a significant sensitivity to electronic effects and suggesting that the rate-determining step is the breakdown of the tetrahedral intermediate. researchgate.net

The effect of substituents on the phenyl leaving group (the phenoxy moiety) has also been extensively studied. In the solvolysis of substituted benzhydryl benzoates, it was found that Z-substituents on the phenyl ring of the benzoate leaving group have a more pronounced impact on reactivity in less polar solvents. srce.hr This is attributed to a more carbocation-like transition state in these solvents. srce.hr The aminolysis of 4-nitrophenyl benzoate itself is part of a broader set of studies showing that it is more reactive than 4-nitrophenyl 2-furoate but less reactive than 4-nitrophenyl 2-thiophenecarboxylate. researchgate.net

The following table summarizes the Hammett substituent constants (σ) and the observed effects on reaction rates for various substituents in related ester hydrolysis reactions.

Table 1. Influence of para-Substituents on the Relative Rates of Ester Hydrolysis. Data compiled from studies on substituted benzoate esters. semanticscholar.org
Substituent (X) on Benzoate RingHammett Constant (σpara)Qualitative Effect on Carbonyl CarbonObserved Effect on Hydrolysis Rate
-OCH3 (Methoxy)-0.27Electron-DonatingDecreases rate (relative to H)
-CH3 (Methyl)-0.17Electron-DonatingDecreases rate (relative to H)
-H (Hydrogen)0.00ReferenceReference rate
-Cl (Chloro)+0.23Electron-WithdrawingIncreases rate (relative to H)
-CN (Cyano)+0.66Electron-WithdrawingIncreases rate significantly
-NO2 (Nitro)+0.78Strongly Electron-WithdrawingIncreases rate most significantly

Stereochemical Aspects of Allylic Rearrangements in Related Esters

Allylic rearrangements involve the migration of a double bond and the attached group. The stereochemistry of these reactions, particularly in esters like this compound, provides critical information about the nature of the reaction intermediates, such as the involvement of ion pairs. Studies on closely related allylic p-nitrobenzoate esters have been instrumental in elucidating these mechanistic details.

A key method for investigating the stereochemistry of these rearrangements is to compare the rates of racemization (loss of optical configuration) and isotopic scrambling (e.g., oxygen equilibration) of the unsolvolyzed ester during solvolysis. acs.org This comparison reveals the degree to which the intermediate ion pair maintains its stereochemical integrity before either returning to the starting material or proceeding to products.

In the solvolysis of α-methyl-γ-phenylallyl p-nitrobenzoate in aqueous acetone, it was determined that the ion-pair return to the starting ester is associated with a significant loss of optical configuration. acs.org For example, in 90% acetone, the return process results in approximately 65% loss of optical configuration (racemization). acs.org This indicates that the intermediate carbocation and the p-nitrobenzoate anion exist as an ion pair that has a sufficient lifetime to allow for rotation or reorientation, leading to partial racemization before recombination.

Furthermore, studies on the anionotropy of 1- and 3-phenylallyl p-nitrobenzoate have also shed light on the intermediates involved in these rearrangements. rsc.org The observation that the isomerization is essentially complete and that the intermediate generated from either labeled ester undergoes the same amount of carboxyl-oxygen scrambling (90-100%) suggests the formation of a common, symmetrical ion-pair intermediate. acs.org

The stereochemical outcome of these rearrangements is highly dependent on the structure of the ester and the reaction conditions. The extent of racemization associated with the ion-pair return provides a quantitative measure of the stereochemical fate of the intermediate.

Table 2. Stereochemical Outcome of Ion-Pair Return in the Solvolysis of α-Methyl-γ-phenylallyl p-nitrobenzoate. acs.org
Solvent (Aqueous Acetone)krac/keq RatioInterpretation (Stereochemistry of Return)
90%~0.35Return results in ~65% loss of optical configuration.
80%Not specifiedSimilar behavior with variations based on solvent polarity.
krac = rate of racemization; keq = rate of oxygen equilibration. The ratio indicates the fraction of return that occurs with retention of configuration.

Spectroscopic Characterization in Advanced Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key analytical tool for identifying the functional groups within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy of Phenyl 4-nitrobenzoate (B1230335) reveals characteristic absorption bands that confirm the presence of its key functional groups: the aromatic rings, the ester linkage, and the nitro group.

The spectrum is distinguished by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically observed in the region of 1735-1755 cm⁻¹. This peak is a definitive indicator of the ester functional group. Another significant set of bands arises from the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the N-O bonds are prominent, generally appearing near 1525 cm⁻¹ and 1345 cm⁻¹, respectively.

The presence of the two aromatic rings is confirmed by several signals. The C-H stretching vibrations of the aromatic protons are typically found just above 3000 cm⁻¹. The stretching vibrations of the aromatic carbon-carbon (C=C) bonds result in multiple bands in the 1450-1600 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester group contribute to the spectrum, with the aryl-ester C-O stretch appearing in the 1190-1220 cm⁻¹ range.

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H StretchAr-H3000 - 3100
Ester C=O StretchC=O1735 - 1755
Aromatic C=C StretchAr C=C1450 - 1600
Asymmetric NO₂ StretchNO₂1515 - 1535
Symmetric NO₂ StretchNO₂1340 - 1355
Ester C-O StretchC-O1190 - 1220

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of Phenyl 4-nitrobenzoate, providing precise information about the hydrogen and carbon atomic environments.

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons on both aromatic rings. chemscene.com The protons on the 4-nitrophenyl ring appear as two doublets in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups. The protons ortho to the nitro group are the most deshielded. The protons on the phenyl ring of the phenoxy group also appear as a set of multiplets, typically at slightly higher field strengths compared to the nitrophenyl protons. chemscene.com

The ¹³C-NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. chemscene.com The carbonyl carbon of the ester group is highly deshielded and appears as a characteristic peak around 163 ppm. The carbon atom attached to the nitro group is also significantly downfield. The remaining aromatic carbons appear in the typical range of 120-151 ppm, with their exact chemical shifts influenced by their position relative to the ester and nitro substituents. chemscene.com

¹H-NMR Data for this compound (in CDCl₃) chemscene.com

Chemical Shift (δ ppm)MultiplicityAssignment
8.35 - 8.40Multiplet4H, Protons on 4-nitrophenyl ring
7.46Triplet of Triplets2H, Protons on phenyl ring
7.32Triplet of Triplets1H, Proton on phenyl ring
7.23 - 7.25Multiplet2H, Protons on phenyl ring

¹³C-NMR Data for this compound (in CDCl₃) chemscene.com

Chemical Shift (δ ppm)Assignment
163.3Ester Carbonyl (C=O)
150.9Aromatic Carbon
150.5Aromatic Carbon
135.0Aromatic Carbon
131.3Aromatic Carbon
129.7Aromatic Carbon
126.4Aromatic Carbon
123.7Aromatic Carbon
121.4Aromatic Carbon

Electronic Spectroscopy Studies

Electronic spectroscopy probes the transitions of electrons between different energy levels within the molecule, providing information on its conjugated systems.

The Ultraviolet-Visible (UV-Vis) spectrum of this compound is characterized by strong absorptions in the UV region, which are attributed to π → π* electronic transitions within the aromatic systems. The molecule contains two main chromophores: the phenoxy group and the 4-nitrobenzoyl group. The presence of the electron-withdrawing nitro group and the carbonyl group in conjugation with the benzene (B151609) ring significantly influences the electronic transitions. This results in absorption bands that are shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The spectrum is expected to show intense absorption bands, characteristic of the extended π-conjugated system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular formula of this compound is C₁₃H₉NO₄, corresponding to a molecular weight of approximately 243.21 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. The fragmentation pattern is dominated by cleavage of the ester bond, which is the weakest linkage. The most characteristic fragmentation involves the loss of the phenoxy radical (∙OC₆H₅) to form the highly stable 4-nitrobenzoyl acylium ion. This fragment is often a prominent peak in the spectrum. Further fragmentation of this ion can occur through the loss of the neutral molecules NO₂ and/or CO.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormation Pathway
243[C₁₃H₉NO₄]⁺Molecular Ion (M⁺)
150[C₇H₄NO₃]⁺M⁺ - ∙OC₆H₅ (Loss of phenoxy radical)
122[C₇H₄NO₂]⁺[C₇H₄NO₃]⁺ - CO (Loss of carbon monoxide)
104[C₇H₄O]⁺[C₇H₄NO₃]⁺ - NO₂ (Loss of nitrogen dioxide)
77[C₆H₅]⁺M⁺ - ∙OCOC₆H₄NO₂ (Loss of 4-nitrobenzoate radical)

Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the separation of this compound from reaction mixtures, starting materials, and potential degradation products. The method's high resolution and sensitivity make it ideal for quantifying the compound and ensuring it meets stringent purity specifications in advanced research. The separation is typically achieved using reversed-phase (RP) chromatography.

In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. For this compound, which is a moderately polar aromatic ester, common stationary phases include octadecylsilane (B103800) (C18) and phenyl-bonded silica (B1680970) gels. C18 columns offer excellent hydrophobic retention, while phenyl columns can provide alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte. thermofisher.comlew.ro This interaction can be particularly advantageous for separating aromatic and moderately polar compounds. thermofisher.com

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often delivered in a gradient elution mode to ensure efficient separation of compounds with varying polarities. The inclusion of an acid modifier, like formic acid or phosphoric acid, in the mobile phase is a common practice. chromforum.orgmtc-usa.com This is crucial for maintaining a consistent pH and suppressing the ionization of any acidic impurities, such as 4-nitrobenzoic acid, which could result from hydrolysis. chromforum.orgsielc.com Suppressing ionization ensures that the analyte and impurities have consistent retention times and produce sharp, symmetrical peaks.

Detection of this compound is most commonly performed using an ultraviolet (UV) detector, as the compound possesses strong chromophores (the nitro group and aromatic rings) that absorb UV radiation. A detection wavelength is typically set around 254 nm to 270 nm to achieve high sensitivity. mtc-usa.com

While specific, validated HPLC methods for this compound are not extensively detailed in publicly accessible literature, suitable starting conditions can be extrapolated from methods developed for structurally similar compounds, such as other nitroaromatic compounds and benzoate (B1203000) esters. mtc-usa.comsielc.com For instance, a method for nitroaromatic explosives utilized a Phenyl Hydride column with a water/acetonitrile gradient containing 0.1% formic acid, which proved effective for separating structurally similar compounds. mtc-usa.com Similarly, the analysis of Phenyl benzoate has been achieved with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

The following interactive table summarizes typical parameters used in the HPLC analysis of compounds structurally related to this compound, which can serve as a foundation for method development.

ParameterTypical SpecificationRationale/Comment
Stationary Phase (Column) C18 (e.g., X-Bridge, Symmetry) or Phenyl (e.g., Phenyl Hydride)C18 provides hydrophobic retention. Phenyl phases offer alternative selectivity via π-π interactions with the analyte's aromatic rings. thermofisher.comrsc.org
Mobile Phase Acetonitrile / Water or Methanol / WaterCommonly used solvent systems in reversed-phase HPLC. Gradient elution is often preferred for complex samples.
Mobile Phase Additive 0.1% Formic Acid or 0.1% Phosphoric AcidControls pH to suppress ionization of acidic impurities (e.g., 4-nitrobenzoic acid), ensuring sharp peaks and reproducible retention times. chromforum.orgmtc-usa.com
Flow Rate 0.5 - 1.5 mL/minA standard flow rate range for analytical HPLC columns (e.g., 4.6 mm internal diameter). rsc.org
Detection UV-Vis SpectrophotometryTypically monitored at a wavelength between 254 nm and 270 nm due to the strong UV absorbance of the nitro-aromatic structure. mtc-usa.com
Injection Volume 1 - 20 µLDependent on sample concentration and the sensitivity of the detector. mtc-usa.com
Column Temperature 25 - 40 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT outputs for Phenyl 4-nitrobenzoate (B1230335), such as optimized geometry, frontier molecular orbitals, and vibrational frequencies, are not extensively documented in publicly accessible research. The information below is based on limited available data concerning its reaction mechanisms.

Analysis of Molecular Geometry and Electronic Structure

Specific studies detailing the optimized molecular geometry of Phenyl 4-nitrobenzoate, including precise bond lengths, bond angles, and dihedral angles as determined by DFT calculations, could not be located in the reviewed literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Data from dedicated Frontier Molecular Orbital (FMO) analysis of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap, are not available in the surveyed scientific papers.

Molecular Electrostatic Potential (MEP) Mapping

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were identified. Such maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity, Ionization Potential, Electron Affinity, Polarizability)

Calculated values for global reactivity descriptors such as chemical hardness, softness, electronegativity, and others derived from DFT for this compound have not been published in the reviewed literature.

Vibrational Spectra Simulations and Comparison with Experimental Data

There are no available computational studies that present a simulated vibrational spectrum (FTIR or Raman) of this compound and compare it with experimental data.

Mechanistic Pathways of Reactions via Computational Modeling

Limited computational insight exists for the reaction mechanisms of this compound, primarily in the context of its hydrolysis. Experimental kinetic studies have been supplemented with computational modeling to elucidate the mechanism of ester hydrolysis.

One study investigated the biocatalytic hydrolysis of a series of 4-nitrophenyl benzoate (B1203000) esters, including the parent compound this compound (where the substituent is hydrogen). semanticscholar.org This research combined experimental kinetics with computational analysis and found a direct correlation between the rate of hydrolysis and the Mulliken charge on the ester's carbonyl carbon. semanticscholar.org This suggests that a more positive charge on this carbon atom, influenced by the electronic properties of the molecule, facilitates nucleophilic attack, which is a key step in the hydrolysis mechanism.

Experimental studies on the catalyzed hydrolysis of a series of esters, including 4-Y-phenyl 4-nitrobenzoate (where Y=H corresponds to this compound), have proposed a nucleophilic catalysis mechanism. researchgate.net These studies suggest that the rate-limiting step is the collapse of a tetrahedral intermediate formed by the nucleophilic attack on the ester's carbonyl group. researchgate.net While these findings are primarily based on experimental kinetics, they provide a framework that can be further investigated and validated through detailed computational modeling of the reaction energy profile.

Molecular Dynamics Simulations for Adsorption Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique can be particularly insightful for understanding the adsorption behavior of this compound onto various surfaces, a process relevant in fields such as environmental science, materials science, and catalysis.

In a typical MD simulation to study adsorption, a model system is constructed consisting of a surface (e.g., graphene, activated carbon, or a mineral surface) and molecules of this compound in a solvent, often water. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation then solves Newton's equations of motion for this system, providing trajectories of all atoms over a certain period.

From these trajectories, various properties can be analyzed to characterize the adsorption process:

Adsorption Energy: The strength of the interaction between this compound and the surface can be calculated, indicating the spontaneity and stability of the adsorption.

Adsorption Conformation: The orientation of the this compound molecule on the surface can be determined. This is crucial as it can affect the efficiency of processes like catalysis or removal from a medium.

Interaction Types: The specific forces driving the adsorption can be identified, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. For this compound, π-π stacking interactions between its aromatic rings and a graphitic surface, for instance, would be a key factor.

Solvent Effects: The role of the solvent in mediating or competing with the adsorption process can be elucidated.

While specific MD simulation studies on this compound are not abundant in the literature, research on similar molecules like nitrophenols and other nitroaromatic compounds provides a strong basis for predicting its behavior. chemrxiv.org For example, studies on the adsorption of nitrophenols onto graphene sheets have highlighted the importance of both hydrogen bonding and van der Waals interactions in the stability of the adsorbate-adsorbent complex. chemrxiv.org

Table 1: Potential Parameters for MD Simulation of this compound Adsorption

Parameter Description Potential Value/Method
Force Field Set of equations and parameters to describe the potential energy of the system. General Amber Force Field (GAFF), CHARMM, or OPLS-AA are commonly used for organic molecules.
Water Model Representation of water molecules in the simulation. TIP3P, TIP4P, or SPC/E are standard choices.
Surface Model Atomic representation of the adsorbent material. A rigid or flexible model of graphene, activated carbon, or a specific mineral surface.
Ensemble Statistical mechanics ensemble used for the simulation. NVT (constant Number of particles, Volume, and Temperature) or NPT (constant Number of particles, Pressure, and Temperature).
Simulation Time The duration of the simulated physical time. Typically in the range of nanoseconds to microseconds, depending on the process being studied.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto the Hirshfeld surface, one can gain a detailed understanding of the crystal packing. For this compound, this analysis would reveal the nature and relative importance of the different non-covalent interactions that hold the molecules together in the solid state.

Key properties mapped onto the Hirshfeld surface include:

dnorm : A normalized contact distance, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

Shape Index and Curvedness: These properties provide information about the shape of the molecule and the nature of the packing, such as identifying π-π stacking interactions which would be expected for this compound.

The analysis is often complemented by 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. These plots provide a quantitative summary of the different types of intermolecular contacts.

Table 2: Expected Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact Type Expected Contribution Description
O···H / H···O High Interactions between the nitro and ester oxygen atoms and hydrogen atoms on adjacent molecules.
H···H Significant van der Waals interactions between hydrogen atoms on neighboring molecules.
C···H / H···C Significant Interactions involving the aromatic rings.
C···C Moderate Indicative of π-π stacking between the phenyl and nitrophenyl rings.
N···O / O···N Moderate Interactions involving the nitro groups of adjacent molecules.

QM/MM Methodologies in Enzyme-Substrate Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methodologies are a class of computational techniques used to study chemical reactions in large molecular systems, such as enzymes. semanticscholar.org this compound can serve as a substrate for various hydrolytic enzymes, and QM/MM methods are ideally suited to investigate the mechanism of its enzymatic hydrolysis.

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This region includes the atoms directly involved in the chemical reaction (e.g., the ester linkage of this compound and the key amino acid residues in the enzyme's active site). This part of the system is treated with a high-level, computationally expensive quantum mechanics method.

The MM Region: The rest of the enzyme and the surrounding solvent are treated with a less computationally demanding molecular mechanics force field.

This approach allows for an accurate description of the electronic changes occurring during the reaction (bond breaking and formation) while still accounting for the influence of the entire protein environment.

For the enzymatic hydrolysis of this compound, a QM/MM study could be used to:

Elucidate the Reaction Mechanism: Determine the precise sequence of steps involved in the cleavage of the ester bond, including the identification of transition states and any reaction intermediates.

Calculate Activation Energies: Predict the energy barrier for the reaction, which is directly related to the reaction rate and can provide insight into the catalytic efficiency of the enzyme.

Identify Key Amino Acid Residues: Determine which residues in the active site play a crucial role in catalysis, for example, by acting as a nucleophile, an acid, or a base, or by stabilizing the transition state.

Study the Effect of Mutations: Predict how changes in the amino acid sequence of the enzyme would affect its catalytic activity.

While specific QM/MM studies on this compound are not prominent in the literature, the methodology has been extensively applied to a wide range of enzyme-catalyzed reactions, providing fundamental insights into enzyme function. chemrxiv.orgnih.govchemrxiv.orgscispace.com The principles and techniques are directly transferable to the study of this compound hydrolysis.

Table 3: Typical QM/MM Setup for Studying this compound Hydrolysis

Component Description Example Selection
QM Region Atoms treated with quantum mechanics. The this compound molecule, the side chain of the catalytic residue (e.g., serine, cysteine, or aspartate), and any other residues directly involved in the reaction.
MM Region The remainder of the system treated with molecular mechanics. The rest of the enzyme, water molecules, and any ions present in the system.
QM Method The level of theory used for the QM region. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) is a common choice.
MM Force Field The force field used for the MM region. AMBER, CHARMM, or GROMOS are widely used for proteins.
Boundary Treatment How the QM and MM regions are connected. Link atoms (typically hydrogen) are used to saturate the valency of atoms at the boundary.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Characterization of Substituted Phenyl 4-nitrobenzoates

The synthesis of substituted phenyl 4-nitrobenzoates is often achieved through the esterification of a substituted phenol (B47542) with 4-nitrobenzoyl chloride. This straightforward reaction allows for the introduction of a wide range of functional groups onto the phenyl ring, enabling a systematic study of their effects on the molecule's properties.

4-methylphenyl 4-nitrobenzoate (B1230335): The synthesis of 4-methylphenyl 4-nitrobenzoate involves the reaction of p-cresol with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.

Phenol, 4-fluoro-, 4-nitrobenzoate: Similarly, 4-fluorothis compound can be synthesized by reacting 4-fluorophenol with 4-nitrobenzoyl chloride. The presence of the fluorine atom can significantly influence the electronic properties of the resulting ester.

Table 1: Synthesis of Substituted Phenyl 4-nitrobenzoates

Compound Name Reactants Synthesis Method
4-methylthis compound p-cresol, 4-nitrobenzoyl chloride Esterification
Phenol, 4-fluoro-, 4-nitrobenzoate 4-fluorophenol, 4-nitrobenzoyl chloride Esterification

Ester-Schiff Base Derivatives and Liquid Crystalline Behavior

The incorporation of a Schiff base (imine) linkage into the this compound structure can lead to the formation of thermotropic liquid crystals. These materials exhibit intermediate phases of matter, known as mesophases, between the solid and isotropic liquid states. The liquid crystalline behavior is highly dependent on the molecular geometry and intermolecular interactions.

A series of ester-Schiff base derivatives, (E)-4-((4-n-alkoxybenzylidene)amino)phenyl 4-nitrobenzoates, have been synthesized and their liquid crystalline properties investigated. The synthesis typically involves a multi-step process:

Alkylation: Attachment of a long alkyl chain (e.g., nonyl or tetradecyl) to 4-hydroxybenzaldehyde.

Condensation: Reaction of the resulting 4-alkoxybenzaldehyde with 4-aminophenol (B1666318) to form the Schiff base.

Esterification: Reaction of the Schiff base with 4-nitrobenzoyl chloride to yield the final ester-Schiff base derivative.

The characterization of these compounds confirms their molecular structure and reveals their liquid crystalline behavior. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis are used to verify the chemical structure. The mesomorphic properties are studied using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). For instance, derivatives with nonyl and tetradecyl terminal chains have been shown to exhibit a smectic A (SmA) phase. The linear and rigid nature of the molecular core, coupled with the polarizability induced by electronegative atoms, is crucial for the formation of these liquid crystalline phases researchgate.netnih.gov.

Table 2: Liquid Crystalline Properties of Ester-Schiff Base Derivatives

Terminal Alkyl Chain Mesophase Observed Characterization Techniques
Nonyl Smectic A (SmA) POM, DSC
Tetradecyl Smectic A (SmA) POM, DSC

Triazole-Containing this compound Derivatives

The introduction of a 1,2,4-triazole ring into the this compound backbone can lead to compounds with interesting pharmacological and material properties. While the specific synthesis of 2-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]azomethine}-phenyl 4-nitrobenzoates is not extensively detailed in the provided search results, the general synthesis of related triazole derivatives often involves the cyclization of thiosemicarbazide precursors.

For example, the synthesis of 4,5-disubstituted-3-mercapto-1,2,4-triazoles can be achieved through the reaction of an aromatic acid hydrazide with an isothiocyanate, followed by cyclization. The resulting triazole can then be further functionalized. A plausible, though not explicitly documented, synthetic route to the target compounds could involve:

Synthesis of a substituted 4-amino-3-hydrazino-1,2,4-triazol-5-one.

Condensation of this triazole derivative with a suitably substituted salicylaldehyde to form the azomethine (Schiff base) linkage.

Esterification of the phenolic hydroxyl group with 4-nitrobenzoyl chloride.

Further research is required to delineate the precise synthetic pathways and characterize the properties of these specific triazole-containing this compound derivatives.

Fluoro- and Chloro-Substituted Analogues

The introduction of halogen atoms, such as fluorine and chlorine, onto the this compound scaffold can significantly alter the electronic properties and reactivity of the molecule. The synthesis of these analogues generally follows the standard esterification procedure, reacting the corresponding halogenated phenol with 4-nitrobenzoyl chloride.

For example, the synthesis of 4-chlorothis compound would involve the reaction of 4-chlorophenol with 4-nitrobenzoyl chloride. The high electronegativity and the inductive effect of the halogen substituents can influence the electron density distribution within the molecule, impacting its reactivity and intermolecular interactions.

The characterization of these halo-substituted analogues is performed using standard spectroscopic methods like IR and NMR to confirm the successful incorporation of the halogen atom and the ester functionality. The impact of these substitutions on the chemical and physical properties is a subject of interest in structure-reactivity studies.

Influence of Substituent Effects on Reactivity and Electronic Properties

The reactivity of the ester carbonyl group in this compound and its derivatives is highly sensitive to the electronic effects of substituents on both the phenyl and benzoate (B1203000) rings. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship for the reactions of meta- and para-substituted benzene (B151609) derivatives.

The Hammett equation is given by: log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

Studies on the hydrolysis of para-substituted 4-nitrophenyl benzoate esters have shown a clear correlation between the electronic nature of the substituent and the reaction rate. Electron-withdrawing groups on the benzoate ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. Conversely, electron-donating groups decrease the reaction rate.

A Hammett plot of log(k/k₀) versus σ for the hydrolysis of a series of substituted phenyl 4-nitrobenzoates would yield a straight line with a slope equal to ρ. The sign and magnitude of ρ provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state, which is consistent with nucleophilic acyl substitution.

Table 3: Hammett Substituent Constants (σ) for Common Substituents

Substituent σ (para) Electronic Effect
-NO₂ 0.78 Strongly Electron-Withdrawing
-CN 0.66 Strongly Electron-Withdrawing
-Cl 0.23 Electron-Withdrawing
-H 0.00 Reference
-CH₃ -0.17 Electron-Donating
-OCH₃ -0.27 Strongly Electron-Donating

Structure-Property Relationships in Advanced Materials

The versatile structure of this compound makes it a valuable building block for the design of advanced materials, particularly those with liquid crystalline or photoresponsive properties. Azo diesters, which incorporate the azobenzene moiety, are a class of compounds that have been extensively studied for their use in applications such as optical data storage and molecular switches.

While specific examples of azo diesters containing a this compound unit were not prominently featured in the search results, the general principles of their design and function are well-established. The azobenzene group can undergo a reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This change in molecular geometry can disrupt the packing of molecules in a liquid crystalline phase, leading to a change in the material's optical properties.

The structure-property relationships in these materials are governed by several factors:

The nature of the terminal and lateral substituents: These can influence the thermal stability and range of the liquid crystalline phases.

The length and flexibility of any alkyl chains: Longer chains tend to promote the formation of more ordered smectic phases.

The incorporation of a this compound moiety into an azo diester structure could potentially enhance the thermal stability and influence the electronic properties of the resulting material, making it a promising area for future research in the field of advanced functional materials.

Advanced Applications and Functional Materials Research

The unique chemical structure of Phenyl 4-nitrobenzoate (B1230335), characterized by its ester functional group and an electron-withdrawing nitro group on the benzoyl ring, makes it a valuable compound in various fields of advanced chemical research. Its reactivity and physical properties are leveraged in organic synthesis, materials science, and catalysis.

Emerging Research Directions and Future Perspectives

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

The synergy between experimental and computational chemistry is proving to be a powerful approach for a holistic understanding of the behavior of phenyl 4-nitrobenzoate (B1230335) and its analogs. This integrated strategy allows researchers to correlate theoretical predictions with empirical data, offering profound insights into reaction mechanisms, molecular properties, and structure-activity relationships.

A notable area of this integration is the study of reaction kinetics and mechanisms, such as ester hydrolysis. For instance, studies on para-substituted nitrophenyl benzoate (B1203000) esters combine spectroscopic monitoring of hydrolysis reactions with computational modeling. semanticscholar.org Experimental kinetic data is obtained by tracking the release of hydrolysis products, while computational methods, such as Density Functional Theory (DFT), are used to calculate molecular properties like carbonyl carbon charge density. semanticscholar.orgresearchgate.net This dual approach has revealed that hydrolytic rates correlate more strongly with the electronic properties of the ester's carbonyl carbon than with its binding affinity to a catalyst. semanticscholar.org

Computational studies also extend to predicting spectroscopic properties. DFT calculations are employed to compute vibrational frequencies (FTIR and FT-Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netfigshare.com These theoretical spectra are then compared with experimental results, allowing for detailed assignments of spectral features and a more robust interpretation of the data. This correlative analysis helps in confirming molecular structures and understanding the effects of different substituents on the molecule's electronic and vibrational properties. figshare.com

The table below illustrates the kind of data derived from such integrated studies, comparing experimental observations with theoretical calculations for related compounds.

PropertyExperimental MethodComputational MethodFinding
Reaction Kinetics UV-Vis SpectroscopyBinding Affinity CalculationsHydrolysis rate does not correlate with binding affinity. semanticscholar.org
Electronic Properties N/AMulliken Charge AnalysisHydrolysis rate correlates with carbonyl carbon charge density. semanticscholar.org
Vibrational Spectra FTIR/FT-Raman SpectroscopyDFT/B3LYPGood agreement between observed and calculated vibrational frequencies. researchgate.netfigshare.com
NMR Spectra 1H & 13C NMRDFT/B3LYPConcurrence between experimental and theoretical chemical shifts. figshare.com
Electronic Transitions UV-Vis SpectroscopyTD-DFTAgreement between experimental and simulated absorption maxima. figshare.com

This integrated approach is crucial for elucidating complex reaction pathways. For example, in enzymatic hydrolysis, computational docking studies can predict the binding pose of substrates like phenyl 4-nitrobenzoate in an enzyme's active site, while kinetic experiments provide the real-world reaction rates. semanticscholar.org Discrepancies or correlations between these datasets can then guide further investigation into the rate-determining steps of the reaction. semanticscholar.org

Novel Derivatization Strategies for Enhanced Functionality and Targeted Applications

The core structure of this compound serves as a versatile scaffold for chemical modification, allowing for the synthesis of novel derivatives with tailored properties and enhanced functionalities. These derivatization strategies are unlocking potential applications in fields ranging from materials science to medicinal chemistry.

One key strategy involves modifying the phenyl or the benzoate ring to introduce specific functional groups. For example, the synthesis of various 4-nitrobenzoate derivatives has been explored to evaluate their antimicrobial and disinfectant activities. researchgate.net By reacting 4-nitrobenzoyl chloride with different phenols or alcohols, researchers have created a library of compounds and tested their efficacy against various bacteria. researchgate.net This approach allows for the systematic investigation of how different substituents influence biological activity, potentially leading to the development of new therapeutic or disinfecting agents. researchgate.net

Another avenue of derivatization focuses on creating molecules with specific physical properties, such as those used in liquid crystals. researchgate.net By incorporating moieties like 4-aminophenyl groups (derived from the reduction of nitrophenyl groups), it is possible to synthesize ester-containing compounds that exhibit liquid crystalline phases. researchgate.net The modification of the terminal groups on the phenyl benzoate structure is a critical factor in determining the temperature range and type of mesophase formed.

Furthermore, derivatization is employed to create intermediates for more complex syntheses. For instance, ethyl 4-nitrobenzoate, a close derivative, is a key starting material in the synthesis of 2-(4-Nitrophenyl)-5-Aryl-1,3,4-Oxadiazole analogues. researchgate.net This process involves converting the ester into a hydrazide, which is then cyclized to form the oxadiazole ring system, a structure known for its diverse biological activities. researchgate.net

The following table summarizes some derivatization approaches and their intended outcomes:

Starting MaterialReagent/ModificationDerivative ClassTargeted Application/Functionality
4-Nitrobenzoyl chloridep-Cresol4-Methylphenyl-4-nitrobenzoateAntimicrobial/Disinfectant Activity researchgate.net
4-Nitrophenyl-4'-nitrobenzoateReduction of nitro groups4-Aminophenyl-4'-aminobenzoateLiquid Crystal Synthesis researchgate.net
Ethyl 4-nitrobenzoateHydrazine hydrate4-Nitro benzohydrazideIntermediate for Heterocyclic Synthesis (Oxadiazoles) researchgate.net
4-Nitrobenzoic acidPhenyl (or substituted phenols)This compound derivativesBioactivity Investigation (e.g., Antioxidant) bjmu.edu.cn

These strategies highlight the modularity of the this compound structure, enabling chemists to fine-tune its properties for specific and advanced applications.

Exploration of this compound in Sustainable Chemical Processes

The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chemical compounds, including those related to this compound. Research in this area focuses on developing environmentally benign synthetic methods and utilizing compounds in sustainable catalytic processes.

A significant area of interest is the catalytic reduction of 4-nitrophenol (B140041), a common hydrolysis product of this compound. semanticscholar.org 4-Nitrophenol is a priority environmental pollutant, and its conversion to the less toxic and industrially useful 4-aminophenol (B1666318) is a key goal in environmental remediation. Green synthesis methods, using plant extracts or microbes, are being developed to produce metallic nanoparticles (e.g., gold, silver) that can act as efficient catalysts for this reduction. nih.govsciepublish.com These biologically synthesized nanoparticles offer an eco-friendly alternative to conventional catalysts, which often require harsh synthesis conditions. nih.gov The catalytic reduction is typically carried out in aqueous media using a mild reducing agent like sodium borohydride, with the nanoparticles significantly accelerating the reaction rate. sciepublish.com

While direct applications of this compound in green synthesis are less documented, its derivatives and related precursors are part of the drive towards more sustainable processes. For example, research into the synthesis of 2-methyl-4-nitrobenzoic acid explores the use of dilute nitric acid as an oxidant, which is a more environmentally friendly approach compared to harsher oxidizing agents. google.com The goal is to achieve high selectivity and yield under milder conditions, reducing waste and energy consumption. google.com

Furthermore, the study of hydrogenation mechanisms of related compounds like ethyl 4-nitrobenzoate contributes to the optimization of catalytic processes for producing valuable chemicals such as anesthetics. researchgate.net Understanding these mechanisms allows for the design of more efficient and selective catalysts, a core tenet of sustainable chemistry.

The table below outlines some research directions at the intersection of sustainability and compounds related to this compound.

ProcessCompound(s) InvolvedSustainable AspectResearch Goal
Catalytic Reduction 4-Nitrophenol, Sodium borohydrideUse of green-synthesized gold nanoparticles as catalysts. sciepublish.comEnvironmental remediation and synthesis of 4-aminophenol.
Oxidative Synthesis 4-Nitro-o-xyleneUse of dilute nitric acid as an oxidant. google.comGreener synthesis of 2-methyl-4-nitrobenzoic acid.
Hydrogenation Ethyl 4-nitrobenzoateMechanistic studies to improve catalyst efficiency. researchgate.netSustainable production of aniline (B41778) derivatives.

Future research will likely focus on directly using this compound or its derivatives as probes or substrates in biocatalytic and other green chemical transformations, further integrating this class of compounds into sustainable technological frameworks.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Kinetic Studies

Advanced spectroscopic techniques are indispensable for real-time, in-situ monitoring of chemical reactions involving this compound and its analogs. These methods provide detailed kinetic data and mechanistic insights that are not accessible through conventional endpoint analysis.

UV-Visible (UV-Vis) spectroscopy is a primary tool for studying the kinetics of reactions where a chromophoric species is consumed or produced. A classic example is the hydrolysis of this compound, which releases 4-nitrophenol or the 4-nitrophenolate (B89219) ion. semanticscholar.org This product has a strong absorbance in the visible region (around 400-413 nm), allowing its formation to be monitored quantitatively over time. semanticscholar.org By tracking the increase in absorbance at this specific wavelength, researchers can determine reaction rates under various conditions (e.g., different pH, temperatures, or catalyst concentrations) and elucidate the reaction mechanism. semanticscholar.orgresearchgate.net

The data obtained from such spectroscopic monitoring can be used to construct Hammett plots, which correlate reaction rates with the electronic properties of substituents on the aromatic rings. semanticscholar.org This provides a powerful method for probing the transition state of the rate-determining step in a reaction.

Beyond standard UV-Vis, time-resolved spectroscopic techniques, such as transient absorption spectroscopy, offer a window into the ultrafast processes that occur during a chemical reaction. nih.gov These methods use short pulses of light to initiate a reaction and then probe the system with subsequent pulses at very short time delays (femtoseconds to nanoseconds). This allows for the direct observation of short-lived intermediates, such as excited states or transient radical species, providing a much more detailed picture of the reaction pathway. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, also plays a role in reaction monitoring. For example, the characteristic carbonyl (C=O) stretching frequency of the ester group in this compound can be monitored to follow its consumption during a reaction. researchgate.net Similarly, the appearance of new vibrational bands corresponding to the products can be tracked. Time-resolved resonance Raman spectroscopy can provide structural information about transient species in a reaction. nih.gov

The table below highlights key spectroscopic techniques and their applications in studying reactions of this compound and related compounds.

Spectroscopic TechniqueInformation ObtainedApplication Example
UV-Visible Spectroscopy Reaction kinetics, concentration of chromophoric species.Monitoring the formation of 4-nitrophenol during ester hydrolysis to determine rate constants. semanticscholar.org
Transient Absorption Spectroscopy Detection and characterization of short-lived reaction intermediates.Studying photophysical and photochemical reaction pathways of aromatic ketones. nih.gov
FTIR Spectroscopy Changes in functional groups (e.g., C=O, NO2).Observing the consumption of the ester and formation of products during hydrolysis or other reactions. researchgate.net
Time-Resolved Resonance Raman Structural information of transient species.Elucidating the structure of intermediates in photochemical reactions. nih.gov

The continued development of these advanced spectroscopic probes will enable increasingly detailed in-situ studies, providing unprecedented insights into the kinetics and mechanisms of reactions involving this compound.

Q & A

Q. What are the common synthesis routes for phenyl 4-nitrobenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 4-nitrobenzoic acid with phenol derivatives. A method involving ultradispersed natural zeolite catalysts under ultrasound irradiation has shown improved yields (>90%) compared to traditional acid catalysis. Key parameters include molar ratios (e.g., 1:2.5 for acid:alcohol), reaction time (3–5 hours), and catalyst loading (5–10 wt%). Post-synthesis purification via distillation or recrystallization is critical to achieve >98% purity. GC-MS analysis with HP-5ms columns and helium carrier gas is recommended for validating product identity and purity .

Q. How can structural characterization of this compound crystals be performed to confirm molecular geometry?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For example, a study resolved a misidentified co-crystal structure (initially reported as 4-bromophenyl 4-bromobenzoate) by re-refining data with SHELXL, achieving an R1 value of 4.55%. This highlights the importance of validating bond lengths and angles against databases like CCDC to avoid misassignment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (nitrile gloves, face shields) and ensure proper ventilation. Skin contact requires immediate washing with soap, while eye exposure necessitates a 15-minute rinse. Waste must be segregated and disposed via licensed services due to undefined ecological toxicity. Note: No occupational exposure limits exist, but engineering controls (fume hoods) are mandatory .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in reported structures (e.g., co-crystal vs. pure phase) require rigorous validation:

  • Cross-check unit cell parameters against prior studies (e.g., "Form III" in 4-bromothis compound matched a 2017 structure after reanalysis).
  • Use multivariate data analysis to distinguish between polymorphs or impurities.
  • Validate refinement statistics (e.g., R1 < 5%) and bond geometry using software like Olex2 or Mercury .

Q. What methodologies are used to analyze the thermal stability and decomposition kinetics of this compound?

Non-isothermal thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can determine activation energy via the Kissinger method. For example, ethylethanolammonium 4-nitrobenzoate exhibited a decomposition onset at 180°C, with kinetic modeling revealing a two-step degradation mechanism. Ensure data reproducibility by standardizing heating rates (5–20°C/min) and sample masses (2–5 mg) .

Q. How does Pseudomonas putida TW3 metabolize this compound, and what enzymes are involved?

The pnb gene cluster encodes 4-nitrobenzoate reductase (PnbA) and 4-hydroxylaminobenzoate lyase (PnbB) . PnbA reduces the nitro group to hydroxylamine, while PnbB cleaves the ring to form protocatechuate and ammonium. Pathway validation requires:

  • Knockout mutants to confirm gene function.
  • HPLC-MS to track intermediates (e.g., 4-hydroxylaminobenzoate retention time: 8.2 min under C18 column conditions) .

Q. What are the challenges in scaling up this compound synthesis, and how are material balances optimized?

Industrial process design (e.g., 20 kt/year production) involves:

  • Material balance : Feed rates (23.015 kmol/h) and distillation parameters (reflux ratio: 0.92, theoretical plates: 8).
  • Heat balance : Column temperatures (top: 80°C, bottom: 108°C) to minimize energy loss.
  • Pilot-scale testing with ultrasonic reactors to enhance mixing and reduce reaction time .

Methodological Considerations

Q. How can GC-MS parameters be optimized for quantifying this compound in reaction mixtures?

Use an HP-5ms column (30 m × 0.32 mm × 0.25 μm) with helium carrier gas (1.0 mL/min). Program the oven to hold at 80°C for 5 minutes, ramp to 230°C at 30°C/min, and hold for 10 minutes. Calibrate using pure standards, and validate peaks against the NIST 2014 library. Limit detection thresholds to 0.1 µg/mL .

Q. What computational tools are critical for analyzing crystallographic data of nitrobenzoate derivatives?

SHELXTL (Bruker AXS) or open-source SHELX suites are essential for structure solution and refinement. For disordered atoms (e.g., bromine in co-crystals), use PART instructions in SHELXL to model occupancy. Cross-validate results with PLATON to check for missed symmetry or twinning .

Q. How can multivariate data analysis improve reproducibility in studies involving this compound?

Apply principal component analysis (PCA) to SERS spectra or chromatographic data to identify outliers. For example, SERS substrate variability (e.g., Au/Ag nanoparticle size) can be normalized using PCA, reducing batch-to-batch inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.